molecular formula C13H16O2 B14396032 4-Phenylbutyl prop-2-enoate CAS No. 88465-91-2

4-Phenylbutyl prop-2-enoate

Cat. No.: B14396032
CAS No.: 88465-91-2
M. Wt: 204.26 g/mol
InChI Key: MXNDNUJKPFXJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylbutyl prop-2-enoate is an organic compound with the molecular formula C13H16O2. It is an ester formed from the reaction of 4-phenylbutanol and acrylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylbutyl prop-2-enoate can be synthesized through the esterification of 4-phenylbutanol with acrylic acid. The reaction is typically catalyzed by sulfuric acid and involves heating the reactants under reflux conditions. The reaction mixture is then neutralized, washed with water, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The product is then separated and purified using industrial distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Phenylbutyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Phenylbutyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of resins, coatings, and adhesives

Mechanism of Action

The mechanism of action of 4-Phenylbutyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-phenylbutanol and acrylic acid, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylbutyl prop-2-enoate is unique due to its phenylbutyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

88465-91-2

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-phenylbutyl prop-2-enoate

InChI

InChI=1S/C13H16O2/c1-2-13(14)15-11-7-6-10-12-8-4-3-5-9-12/h2-5,8-9H,1,6-7,10-11H2

InChI Key

MXNDNUJKPFXJJX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.